5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a thiophene ring substituted with a chloro group and a carboxamide group linked to a dimethylaminoethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid, which is commercially available or can be synthesized from thiophene.
Chlorination: The thiophene-2-carboxylic acid is chlorinated using thionyl chloride (SOCl₂) to form 5-chlorothiophene-2-carbonyl chloride.
Amidation: The 5-chlorothiophene-2-carbonyl chloride is then reacted with 2-(dimethylamino)ethylamine in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Thiophene-2-carboxamide derivatives with oxidized thiophene rings.
Reduction: 5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-amine.
Substitution: Various substituted thiophene-2-carboxamide derivatives.
Scientific Research Applications
5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive thiophene derivatives.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved can vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide
- 5-chloro-N-[2-(diethylamino)ethyl]thiophene-2-carboxamide
- 5-chloro-N-[2-(methylamino)ethyl]thiophene-2-carboxamide
Comparison
Compared to other similar compounds, This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group may enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13ClN2OS |
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Molecular Weight |
232.73 g/mol |
IUPAC Name |
5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C9H13ClN2OS/c1-12(2)6-5-11-9(13)7-3-4-8(10)14-7/h3-4H,5-6H2,1-2H3,(H,11,13) |
InChI Key |
QAZJWBOFOALBQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(S1)Cl |
Origin of Product |
United States |
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